molecular formula C6H14OSi B14704938 3,3-Dimethyl-1,3-oxasilinane CAS No. 18379-41-4

3,3-Dimethyl-1,3-oxasilinane

Katalognummer: B14704938
CAS-Nummer: 18379-41-4
Molekulargewicht: 130.26 g/mol
InChI-Schlüssel: ZFDMRDJTFSVSBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1,3-oxasilinane: is an organosilicon compound with the molecular formula C6H14OSi . It is a cyclic compound containing a silicon atom, which is part of the oxasilinane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,3-oxasilinane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method is the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the oxasilinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1,3-oxasilinane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various functional groups, allowing the compound to modulate biological pathways. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 3,3-Dimethyl-1,3-oxasilinane is unique due to the presence of the silicon atom in its ring structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Additionally, the cyclic structure of this compound allows for unique interactions with biological targets, which is not observed in its linear counterparts .

Eigenschaften

CAS-Nummer

18379-41-4

Molekularformel

C6H14OSi

Molekulargewicht

130.26 g/mol

IUPAC-Name

3,3-dimethyl-1,3-oxasilinane

InChI

InChI=1S/C6H14OSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3

InChI-Schlüssel

ZFDMRDJTFSVSBI-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(CCCOC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.